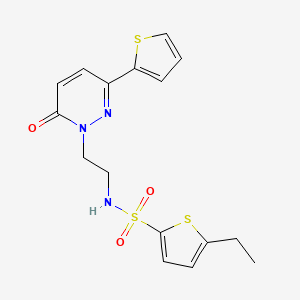

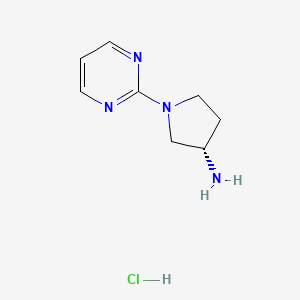

(3S)-1-(Pyrimidin-2-yl)pyrrolidin-3-amine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S)-1-(Pyrimidin-2-yl)pyrrolidin-3-amine hydrochloride is a chemical compound that has gained significant attention from the scientific community due to its potential applications in the field of medicinal chemistry. It is a small molecule that belongs to the class of pyrrolidine compounds and possesses unique properties that make it an attractive target for drug discovery.

Scientific Research Applications

Synthesis and Intermediate Use in Drug Development

Synthesis Process Development : The compound has been used as a key intermediate in the synthesis of other chemical compounds. For instance, Fleck et al. (2003) described its role in the preparation of premafloxacin, an antibiotic for veterinary use, focusing on a practical and efficient synthesis process using asymmetric Michael addition and stereoselective alkylation steps (Fleck, Mcwhorter, DeKam, & Pearlman, 2003).

Drug Metabolism and Pharmacokinetics : Sharma et al. (2012) investigated the disposition of a dipeptidyl peptidase IV inhibitor, where the pyrimidine ring, similar to that in (3S)-1-(Pyrimidin-2-yl)pyrrolidin-3-amine hydrochloride, played a crucial role in its metabolism and excretion in various species, including humans (Sharma et al., 2012).

Anticancer and Antioxidant Activities

- Anticancer and Antioxidant Potential : Rehan, Al Lami, and Alanee (2021) synthesized derivatives of imidazo[1,2-a]pyrimidine, which share a similar pyrimidin-2-yl structure. These derivatives were evaluated for their antioxidant activity and cytotoxic effects against breast cancer (Rehan, Al Lami, & Alanee, 2021).

Antimicrobial Properties

- Synthesis of Antimicrobial Compounds : Mallikarjunaswamy, Bhadregowda, and Mallesha (2013) reported on the synthesis of pyrimidine salts with chloranilic and picric acids, including compounds with structural similarities to this compound, and evaluated their antibacterial and antifungal activities (Mallikarjunaswamy, Bhadregowda, & Mallesha, 2013).

Contribution in Cognitive Disorders Treatment

- Development of Cognitive Disorder Treatments : Verhoest et al. (2012) discussed the design and discovery of a brain-penetrant PDE9A inhibitor for the treatment of cognitive disorders, where a compound structurally related to this compound was used (Verhoest et al., 2012).

properties

IUPAC Name |

(3S)-1-pyrimidin-2-ylpyrrolidin-3-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4.ClH/c9-7-2-5-12(6-7)8-10-3-1-4-11-8;/h1,3-4,7H,2,5-6,9H2;1H/t7-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRNMEOXZGMHGBO-FJXQXJEOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N)C2=NC=CC=N2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@H]1N)C2=NC=CC=N2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-5-nitrobenzamide](/img/structure/B2369282.png)

![4-methoxy-N-{3-[1-(prop-2-yn-1-yl)piperidin-3-yl]-1H-pyrazol-4-yl}benzamide](/img/structure/B2369286.png)

![(6-Chloro-1-methylpyrazolo[3,4-b]pyridin-5-yl)methanol](/img/structure/B2369288.png)

![2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B2369290.png)

![ethyl 2-(2-((4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2369292.png)

![N-{3-[4-(4-methylphenyl)-1,3-oxazol-2-yl]phenyl}-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B2369293.png)

![1-[1-(3-Fluoropyridine-4-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2369295.png)